molecular formula C11H14ClNO4S B12120017 5-Dimethylcarbamoylmethoxy-2-methyl-benzenesulfonyl chloride

5-Dimethylcarbamoylmethoxy-2-methyl-benzenesulfonyl chloride

Cat. No.: B12120017
M. Wt: 291.75 g/mol
InChI Key: KDDPEMQYOYHRTF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Dimethylcarbamoylmethoxy-2-methyl-benzenesulfonyl chloride typically involves the reaction of 5-dimethylcarbamoylmethoxy-2-methyl-benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually refluxed for several hours until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction. The product is then purified by distillation or recrystallization .

Chemical Reactions Analysis

5-Dimethylcarbamoylmethoxy-2-methyl-benzenesulfonyl chloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Dimethylcarbamoylmethoxy-2-methyl-benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Properties

Molecular Formula

C11H14ClNO4S

Molecular Weight

291.75 g/mol

IUPAC Name

5-[2-(dimethylamino)-2-oxoethoxy]-2-methylbenzenesulfonyl chloride

InChI

InChI=1S/C11H14ClNO4S/c1-8-4-5-9(6-10(8)18(12,15)16)17-7-11(14)13(2)3/h4-6H,7H2,1-3H3

InChI Key

KDDPEMQYOYHRTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(C)C)S(=O)(=O)Cl

Origin of Product

United States

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